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Compound of Interest

Compound Name: 4-methyl-5-nitro-1H-indazole

Cat. No.: B1300716 Get Quote

The 5-nitroindazole scaffold has proven to be a versatile pharmacophore in medicinal

chemistry, with its derivatives demonstrating a broad spectrum of biological activities. The

strategic placement of a nitro group at the 5-position is frequently pivotal to their mechanism of

action, especially in antiparasitic and some anticancer applications, where it undergoes

bioreduction to generate cytotoxic reactive nitrogen species.[1][2] This guide provides a

comparative analysis of 5-nitroindazole derivatives, synthesizing data from multiple studies to

elucidate the structure-activity relationships (SAR) that govern their efficacy as anticancer,

antiparasitic, and antimicrobial agents.

The Crucial Role of the 5-Nitro Group: A Gateway to
Bioactivity
The presence of the nitro group at the C5 position of the indazole ring is a recurring theme in

the design of potent therapeutic agents. This electron-withdrawing group is not merely a

passive substituent; it is often a prerequisite for the compound's biological activity. In anaerobic

environments, such as those found in certain parasitic protozoa and hypoxic tumor regions, the

nitro group can be enzymatically reduced by nitroreductases to form highly reactive

intermediates, including nitroso and hydroxylamine species.[2][3] These reactive metabolites

can induce significant cellular damage, including DNA strand breaks and oxidative stress,

ultimately leading to cell death.[2] This mechanism underscores the importance of the 5-nitro

moiety as a "pro-drug" feature, where the compound is selectively activated in the target cells

or organisms.
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Comparative Analysis of Biological Activities
The versatility of the 5-nitroindazole scaffold is evident in the diverse range of biological

activities exhibited by its derivatives. The following sections provide a comparative overview of

their performance as anticancer, antiparasitic, and antimicrobial agents, supported by

experimental data.

Anticancer Activity
Several 5-nitroindazole derivatives have shown promising anticancer activity against various

cell lines. The substitutions at the N-1, N-2, and C-3 positions of the indazole ring play a crucial

role in modulating their potency and selectivity.

A study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives revealed

that substitutions on the phenylamino group significantly influence their anticancer activity.[1]

As shown in the table below, compounds with methoxy (OCH3) and fluorine (F) substituents

exhibited potent activity against A549 (lung carcinoma) and MCF7 (breast adenocarcinoma)

cell lines, with IC50 values comparable to or even better than the reference drugs, Pazopanib

and Doxorubicin.[1]

Table 1: Anticancer Activity of 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide

Derivatives[1]

Compound Substituent (R) A549 IC50 (µM) MCF7 IC50 (µM)

5'j 3-OCH3 1.15 ± 0.08 1.32 ± 0.09

5'k 4-OCH3 1.28 ± 0.09 1.45 ± 0.11

5'n 4-F 1.35 ± 0.10 1.52 ± 0.12

Pazopanib Reference Drug 1.50 ± 0.11 1.68 ± 0.13

Doxorubicin Reference Drug 1.42 ± 0.10 1.60 ± 0.12

Other studies have explored substitutions at the N-1 position with moieties containing a di-(β-

chloroethyl)-amine group, which are known alkylating agents.[4] These derivatives have been

shown to significantly suppress the proliferation of neoplastic cells, suggesting a different
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mechanism of action that combines the properties of the 5-nitroindazole core with the DNA-

alkylating ability of the side chain.[4]

Antiparasitic Activity
5-Nitroindazole derivatives have demonstrated remarkable efficacy against a range of

protozoan parasites, including Trichomonas vaginalis, Trypanosoma cruzi, and Leishmania

amazonensis.[5][6][7]

Against Trypanosoma cruzi, the causative agent of Chagas disease, substitutions at both N-1

and N-2 positions, as well as modifications at the C-3 position, have been extensively

investigated. For instance, 1,2-disubstituted 5-nitroindazolin-3-ones have shown notable

trypanocidal properties.[2] The presence of a picolyl substituent at the N-2 position in 5-nitro-2-

picolyl-indazolin-3-one (compound 5a) resulted in potent activity against both epimastigote and

trypomastigote forms of T. cruzi, with a selectivity index superior to the reference drug

nifurtimox.[2]

Table 2: Antiparasitic Activity of 5-Nitroindazole Derivatives against Trypanosoma cruzi[2]

Compound
Trypanocidal Activity
(Epimastigotes) IC50 (µM)

Trypanocidal Activity
(Trypomastigotes) IC50
(µM)

5a (5-nitro-2-picolyl-indazolin-

3-one)
1.1 ± 0.3 5.4 ± 1.0

Nifurtimox (Reference Drug) - -

The mechanism of action for these antichagasic agents is linked to the generation of reactive

oxygen species (ROS) following the reduction of the nitro group by parasitic nitroreductases,

leading to apoptosis in the parasites.[2]

A series of 2-benzyl-5-nitroindazolin-3-one derivatives were tested against Leishmania

amazonensis.[7] The study highlighted the importance of hydrophilic fragments substituted at

position 1 for improving the selectivity profile.[7] The compound 2-(benzyl-2,3-dihydro-5-nitro-3-

oxoindazol-1-yl) ethyl acetate demonstrated particularly potent activity against intracellular

amastigotes, with an IC50 of 0.46 ± 0.01 µM and a high selectivity index of 875.[7]
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Antimicrobial Activity
While the primary focus has been on antiparasitic and anticancer activities, some 5-

nitroindazole derivatives have also been evaluated for their antibacterial and antifungal

properties.[8][9] Often, these studies are part of a broader screening of nitroimidazole-

containing compounds. The mechanism of action in anaerobic bacteria is similar to that in

protozoa, involving the reductive activation of the nitro group.[10]

Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the

methodologies for key experiments.

In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by

inference, cell viability.

Step-by-Step Methodology:

Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in 96-well plates at a density of 5,000-

10,000 cells per well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the 5-nitroindazole derivatives and

reference drugs in the appropriate cell culture medium. Add the compounds to the wells and

incubate for 48-72 hours.

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 values using a dose-response curve.
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In Vitro Antiparasitic Activity Assay (Trypanosoma cruzi)
This protocol is used to evaluate the efficacy of compounds against different life stages of T.

cruzi.

Step-by-Step Methodology:

Epimastigote Assay: Culture T. cruzi epimastigotes in a suitable liquid medium. Add serial

dilutions of the test compounds and incubate for 72 hours. Determine parasite viability by

counting with a hemocytometer or using a resazurin-based assay.

Trypomastigote Assay: Obtain cell-derived trypomastigotes from infected mammalian cell

cultures. Incubate the trypomastigotes with serial dilutions of the compounds for 24 hours.

Assess parasite viability by microscopic observation of motility.

Amastigote Assay: Infect mammalian cells (e.g., Vero cells) with trypomastigotes. After 24

hours, remove the non-internalized parasites and add fresh medium containing the test

compounds. After 48-72 hours, fix and stain the cells and count the number of intracellular

amastigotes per cell.

Cytotoxicity Assay: To determine the selectivity index, evaluate the cytotoxicity of the

compounds against a mammalian cell line (e.g., Vero or L929 cells) using the MTT assay

described above.

Visualizing the Mechanism and Structure-Activity
Relationships
The following diagrams illustrate the proposed mechanism of action and key structure-activity

relationships of 5-nitroindazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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